Nisterime acetate
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Overview
Description
Preparation Methods
The synthesis of nisterime acetate involves the esterification of nisterime with acetic acid. The reaction conditions typically include the use of an acid catalyst and a solvent to facilitate the esterification process
Chemical Reactions Analysis
Nisterime acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Nisterime acetate has been studied for its potential use in various scientific fields:
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: Research has focused on its role as an androgen and its effects on cellular processes.
Industry: Its applications in industry are limited due to its lack of commercialization.
Mechanism of Action
The exact mechanism of action of nisterime acetate remains unclear. Unlike antiprogestogens like mifepristone, this compound does not prevent implantation but induces embryo resorption and interrupts the post-implantation stage of pregnancy . Despite being described as an androgen, it lacks hormonal activity in bioassays, including androgenic, estrogenic, or progestogenic activity .
Comparison with Similar Compounds
Nisterime acetate can be compared with other similar compounds such as:
Epostane: Another steroidal compound with abortifacient properties.
Istaroxime: A steroid derivative with different pharmacological effects.
Nisterime: The parent compound of this compound, which is also a synthetic anabolic-androgenic steroid.
This compound is unique due to its specific structural modifications and its development as a postcoital contraceptive, despite its lack of hormonal activity in bioassays .
Properties
CAS No. |
51354-31-5 |
---|---|
Molecular Formula |
C27H35ClN2O5 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1 |
InChI Key |
NNFGKFKPLQYECP-BYXNGVTISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](/C(=N\OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |
Origin of Product |
United States |
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